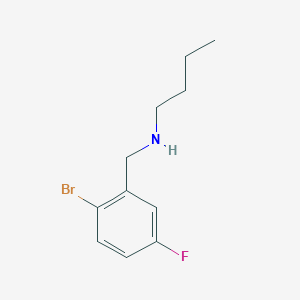

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene

Vue d'ensemble

Description

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is an organic compound with the molecular formula C11H15BrFN It is a derivative of benzene, featuring bromine and fluorine atoms along with a butylaminomethyl group attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-fluoro-2-(butylaminomethyl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1-Bromo-4-fluorobenzene.

Reaction with Butylamine: The 1-Bromo-4-fluorobenzene is reacted with butylamine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the bromine atom.

Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.

Reduction Reactions: Products include various reduced forms of the original compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions:

- Cross-Coupling Reactions : It can be used as a substrate in palladium-catalyzed cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules .

- Grignard Reagent Formation : The compound can be transformed into a Grignard reagent, which is essential for synthesizing alcohols and other functional groups .

Pharmaceutical Applications

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is utilized in the pharmaceutical industry as a precursor for developing various therapeutic agents. Notable applications include:

- Antidepressants : It has been linked to the synthesis of compounds like Citalopram and Paroxetine, which are used to treat depression .

- Antipsychotics : The compound is involved in the production of several antipsychotic drugs, enhancing their efficacy through structural modifications .

Case Study: Synthesis of Antidepressants

In a study focused on synthesizing selective serotonin reuptake inhibitors (SSRIs), this compound was successfully used as an intermediate. The reaction pathway involved several steps, including halogenation and amination, leading to high yields of the desired product with minimal by-products.

Agrochemical Applications

The compound also finds application as an agrochemical intermediate. Its fluorinated structure enhances biological activity against pests and diseases:

- Pesticide Development : It has been used to synthesize various pesticides that exhibit effective control over agricultural pests due to their enhanced stability and potency .

Case Study: Pesticide Efficacy

Research demonstrated that derivatives synthesized from this compound showed significant antifungal activity against common crop pathogens. The compounds were tested in field trials, yielding a reduction in disease incidence by over 50% compared to untreated controls.

Analytical Chemistry

In analytical chemistry, this compound is employed as an internal standard in gas chromatography-mass spectrometry (GC-MS). Its unique properties allow for accurate quantification of volatile organic compounds (VOCs) in environmental samples .

Data Tables

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Intermediate for Grignard reagents |

| Pharmaceuticals | Precursor for SSRIs |

| Agrochemicals | Synthesis of pesticides |

| Analytical Chemistry | Internal standard for GC-MS |

Mécanisme D'action

The mechanism of action of 1-Bromo-4-fluoro-2-(butylaminomethyl)benzene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms, along with the butylaminomethyl group, allows the compound to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Bromo-4-fluorobenzene: A simpler derivative of benzene with only bromine and fluorine atoms attached.

4-Bromo-1-fluoro-2-nitrobenzene: Contains a nitro group in addition to bromine and fluorine.

1-Bromo-4-(difluoromethyl)benzene: Features a difluoromethyl group instead of the butylaminomethyl group

Uniqueness

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is unique due to the presence of the butylaminomethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where such properties are desired .

Activité Biologique

1-Bromo-4-fluoro-2-(butylaminomethyl)benzene is an organic compound characterized by the presence of a bromine atom, a fluorine atom, and a butylaminomethyl group attached to a benzene ring. Its molecular formula is C11H15BrFN, and it has a molar mass of approximately 260.15 g/mol. This compound is classified as an aryl halide, which indicates its dual functionality as both an aryl bromide and an aryl fluoride. It appears as a colorless liquid and exhibits low acute toxicity, making it suitable for various applications in organic synthesis and pharmaceutical development .

Toxicity and Safety Profile

The toxicity profile of related compounds provides some insights into the safety considerations for this compound. For instance, studies on similar compounds indicate that acute toxicity may manifest through symptoms such as tremors, weight loss, and respiratory distress at high doses . The median lethal dose (LD50) for related compounds has been reported around 2,700 mg/kg in rats, suggesting that while it may exhibit low acute toxicity, caution is warranted in handling .

Potential Therapeutic Applications

Given its structural features, this compound may serve as a lead compound in drug discovery. Its ability to participate in nucleophilic substitution reactions makes it valuable for synthesizing more complex molecules that could interact with biological systems .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromo-4-fluorobenzene | C6H4BrF | Aryl halide used as a precursor in drug synthesis |

| 4-Bromoaniline | C6H6BrN | Used in dye production; possesses an amino group |

| 1-Fluoro-4-bromobenzene | C6H4BrF | Similar reactivity; used in organic synthesis |

| 4-Fluorobenzaldehyde | C7H5F | Contains aldehyde functional group; used in synthesis |

The uniqueness of this compound lies in its specific combination of functional groups, particularly the butylaminomethyl moiety, which enhances its potential biological activity compared to other similar compounds .

Case Studies and Research Findings

Although direct case studies involving this compound are scarce, research on related compounds indicates significant interest in their biological activities. For example:

- Study on Aryl Halides : A study demonstrated that aryl halides can interact with various biological targets, leading to potential therapeutic applications. The findings suggest that modifications to the aryl halide structure can enhance biological interactions .

- Toxicological Assessments : Research on the toxicity of structurally similar aryl halides has provided valuable data regarding their safety profiles, indicating that while they may exhibit low acute toxicity, chronic exposure could lead to adverse effects .

Propriétés

IUPAC Name |

N-[(2-bromo-5-fluorophenyl)methyl]butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrFN/c1-2-3-6-14-8-9-7-10(13)4-5-11(9)12/h4-5,7,14H,2-3,6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARKVJOFRRHBEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=C(C=CC(=C1)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50651506 | |

| Record name | N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019618-98-4 | |

| Record name | N-[(2-Bromo-5-fluorophenyl)methyl]butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50651506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.